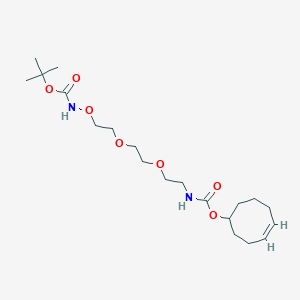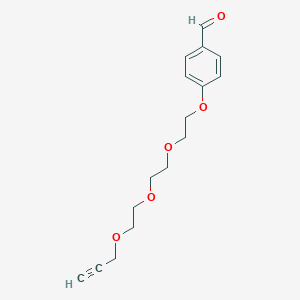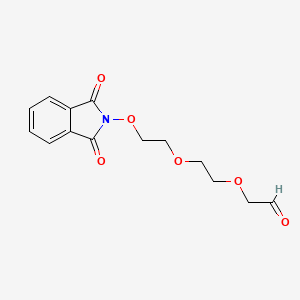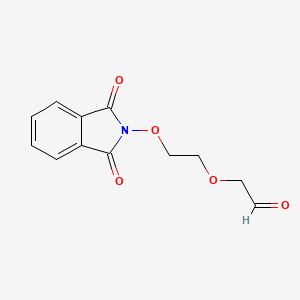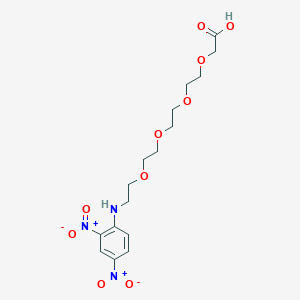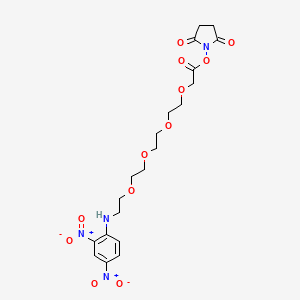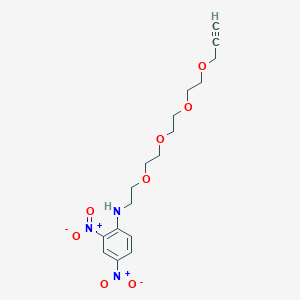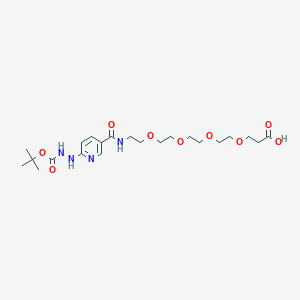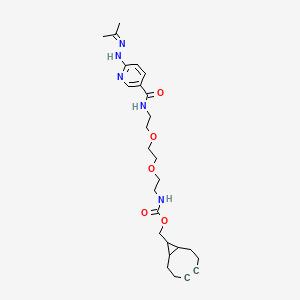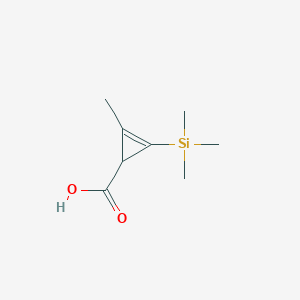
1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid
Übersicht
Beschreibung
1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid is a useful research compound. Its molecular formula is C8H14O2Si and its molecular weight is 170.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ethylene Inhibition and Plant Growth Regulation
1-Methylcyclopropene (1-MCP) is recognized as a significant inhibitor of ethylene action, playing a pivotal role in the regulation of plant growth. It has been extensively studied for its ability to prevent the effects of ethylene in a wide array of fruits, vegetables, and floriculture crops. The efficacy of 1-MCP is evident in its low effective concentrations and its interaction with temperature to provide optimal results. It has been identified as a versatile tool for scientific advancements in understanding ethylene's role in plants, impacting various aspects like respiration, ethylene production, chlorophyll degradation, and protein and membrane changes. This comprehensive review of 1-MCP's technological uses highlights the discrepancies between reports and underscores the need for further research in specific areas (Blankenship & Dole, 2003).
Enhancement of Fruit and Vegetable Quality
The introduction of 1-MCP has led to significant research on its effects on fruits and vegetables, both for understanding the role of ethylene in ripening and as a commercial technology to maintain product quality. Although widely adopted in the apple industry, the potential of 1-MCP for other products remains under speculation. Various fruits like apple, avocado, banana, pear, peaches, nectarines, plums, and tomatoes have shown a range of responses to 1-MCP, indicating its potential benefits and limitations for commercialization. The chemical's impact on general physiological and biochemical responses provides insights into its potential to elucidate the role of ethylene in ripening and senescence processes (Watkins, 2006).
Postharvest Quality of Non-Climacteric Fruit Crops
1-Methylcyclopropene (1-MCP) is primarily used in climacteric fruits to extend postharvest storage and maintain quality by antagonizing ethylene. However, it also affects ripening-related processes in non-climacteric fruits. This review encapsulates the influence of 1-MCP on the quality and postharvest storage performance of non-climacteric fruit crops, including grape, cherry, pomegranate, citrus, strawberry, and more. It highlights the main effects of 1-MCP, such as inhibition of senescence processes, prevention of physiological disorders, and retention of color. Despite these benefits, the review also notes divergent effects on fruit respiration, ethylene production rates, decay development, and minor impacts on internal fruit-quality parameters, signaling the necessity for further exploration into the commercial application of 1-MCP for these fruits (Li et al., 2016).
Eigenschaften
IUPAC Name |
2-methyl-3-trimethylsilylcycloprop-2-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2Si/c1-5-6(8(9)10)7(5)11(2,3)4/h6H,1-4H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKCKIKGWBKBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C1C(=O)O)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


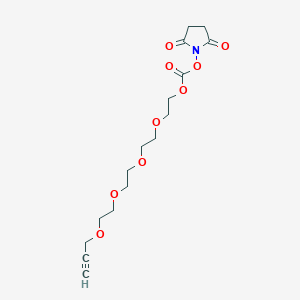
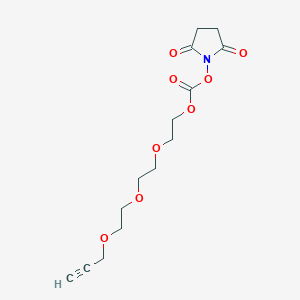
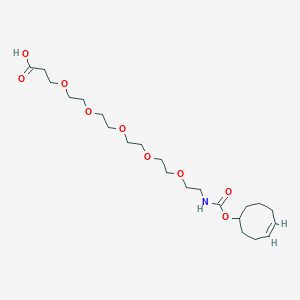
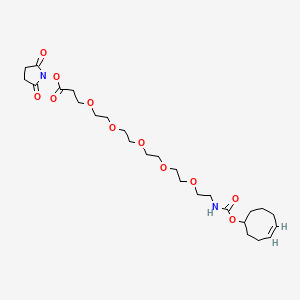
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114712.png)
